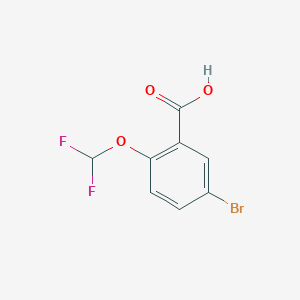

5-Bromo-2-(difluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVVZPMQHORKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407943 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-79-5 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ether Cleavage:

The cleavage of aryl ethers to produce phenols is a fundamental transformation. However, the difluoromethoxy group is significantly more resistant to cleavage than a simple methoxy (B1213986) or ethoxy group.

Acidic Cleavage: Strong protic acids like HBr or HI, or strong Lewis acids such as BBr₃, are commonly used for cleaving aryl alkyl ethers. This typically involves protonation or coordination to the ether oxygen, followed by nucleophilic attack on the adjacent carbon. For aryl difluoromethyl ethers, the electron-withdrawing nature of the fluorine atoms deactivates the ether oxygen towards protonation, making acidic cleavage challenging. Furthermore, the C-O bond is strengthened, and nucleophilic attack at the highly fluorinated carbon is disfavored. There is no specific literature detailing the successful acidic cleavage of the difluoromethoxy group in 5-bromo-2-(difluoromethoxy)benzoic acid to yield 5-bromo-2-hydroxybenzoic acid.

Basic Hydrolysis: The aryl-OCF₂H bond is generally stable to basic conditions. For instance, the synthesis of aryl difluoromethyl ethers is often conducted under basic conditions (e.g., using KOH) without significant hydrolysis of the product. nih.gov This suggests that transformations involving the carboxylate salt of this compound are unlikely to affect the difluoromethoxy group.

Reactions Involving the C H Bond:

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound and its closely related analogs, such as 5-bromo-2-chlorobenzoic acid, is well-established in the synthesis of active pharmaceutical ingredients (APIs) and other critical pharmaceutical intermediates. These compounds serve as foundational scaffolds upon which more complex molecular architectures are built.

While direct synthesis of a named API from this compound is not extensively documented in publicly available literature, the application of its structural analog, 5-bromo-2-chlorobenzoic acid, is pivotal in the production of prominent APIs. For instance, this chloro-analog is a crucial starting material for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com This highlights the potential of the bromo-benzoic acid scaffold in constructing complex and therapeutically relevant molecules.

Halogenated benzoic acid derivatives, including this compound, are widely recognized as important pharmaceutical intermediates. guidechem.comgoogle.com These compounds are employed in the synthesis of various drug candidates and are instrumental in the preparation of anthelmintics and other therapeutic agents. guidechem.com The reactivity of the bromine atom and the carboxylic acid group allows for a variety of chemical transformations, making it a versatile building block in multi-step synthetic pathways.

The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, heavily relies on intermediates like 5-bromo-2-chlorobenzoic acid. google.com This analogous compound is a key starting material in the synthesis of these blockbuster antidiabetic drugs. The synthetic routes to these APIs often involve the coupling of the benzoic acid derivative with a glucose-like moiety. The established use of this analog underscores the importance of the 5-bromo-2-halobenzoic acid framework in accessing this critical class of therapeutic agents.

Design and Synthesis of Bioactive Compounds

The difluoromethoxy group (-OCF2H) is a key feature of this compound that offers significant advantages in the design of new drugs. Its unique electronic properties and steric profile allow for strategic molecular modifications that can lead to improved drug-like properties.

In medicinal chemistry, the concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. The difluoromethoxy group is increasingly utilized as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.net This substitution can lead to improved metabolic stability and better membrane permeability. The difluoromethoxy group can act as a lipophilic hydrogen bond donor, a property that can be crucial for a drug's interaction with its biological target. researchgate.net

| Functional Group | Bioisosteric Replacement | Key Properties Modified |

| Hydroxyl (-OH) | Difluoromethoxy (-OCF2H) | Increased metabolic stability, altered lipophilicity, hydrogen bonding capacity |

| Thiol (-SH) | Difluoromethoxy (-OCF2H) | Enhanced metabolic stability, modified acidity and lipophilicity |

| Amine (-NH2) | Difluoromethoxy (-OCF2H) | Altered basicity and hydrogen bonding, improved pharmacokinetic profile |

This table illustrates common bioisosteric replacements involving the difluoromethoxy group and the resulting modifications in molecular properties.

Unlocking the Potential of this compound in Medicinal Chemistry

The versatile compound this compound is a significant player in medicinal chemistry and drug discovery research. Its unique chemical structure, featuring a bromine atom and a difluoromethoxy group on a benzoic acid core, makes it a valuable building block for the synthesis of novel therapeutic agents. This article delves into its applications in structure-activity relationship (SAR) studies, its role as a precursor to compounds with potential biological activities, and its use in the development of specific drug modulators.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 5-Bromo-2-(difluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique difluoromethoxy substituent.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, carboxylic acid, and difluoromethoxy substituents. Aromatic protons generally resonate in the range of 6.5-8.0 ppm. The single proton of the difluoromethoxy group (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m |

| -OCHF₂ | 6.5 - 7.5 | t |

| -COOH | > 10.0 | s (broad) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbon of the carboxylic acid group is typically found in the downfield region (160-185 ppm). The aromatic carbons resonate in the range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F) |

|---|---|---|

| -C OOH | 165 - 175 | s |

| Aromatic C -Br | 115 - 125 | s |

| Aromatic C -O | 150 - 160 | s |

| Aromatic C H | 120 - 140 | s |

| -OC HF₂ | 110 - 120 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Difluoromethoxy Group Characterization

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the same group. The chemical shift of fluorine is sensitive to its electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCHF ₂ | -80 to -100 | d |

Note: These are predicted values relative to a standard (e.g., CFCl₃) and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to assign the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the placement of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons of the carboxylic acid and difluoromethoxy groups, as well as the carbon bearing the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a clear diagnostic feature.

Table 4: Predicted HRMS Data for this compound (C₈H₅BrF₂O₃)

| Ion | Calculated m/z ([M-H]⁻) |

|---|---|

| C₈H₄⁷⁹BrF₂O₃ | 264.9317 |

| C₈H₄⁸¹BrF₂O₃ | 266.9297 |

Note: These are calculated values for the deprotonated molecule. The exact measured values would confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for the analysis of various compounds, including benzoic acid derivatives. nih.gov In negative ion mode, benzoic acids typically form a deprotonated molecule, [M-H]⁻, which often appears as the base peak in the mass spectrum. nih.gov For this compound, with a monoisotopic mass of approximately 265.939 Da, the expected [M-H]⁻ ion would be observed at an m/z of 264.93172. uni.lu

In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are commonly observed. Fragmentation can also occur, with a potential cleavage between the carboxyl group and the aromatic ring. nih.gov Predicted m/z values for various adducts of this compound have been calculated and are detailed in the table below. uni.luuni.lu

| Adduct | Predicted m/z |

|---|---|

| [M-H]⁻ | 264.93172 |

| [M+H]⁺ | 266.94628 |

| [M+Na]⁺ | 288.92822 |

| [M+K]⁺ | 304.90216 |

| [M+NH₄]⁺ | 283.97282 |

| [M+HCOO]⁻ | 310.93720 |

Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is an important physicochemical property that describes the effective area of an ion in the gas phase. It provides information about the ion's size, shape, and conformation. Predicted CCS values for different ionic adducts of this compound have been calculated using computational methods. uni.lu These values, measured in square angstroms (Ų), are valuable for ion mobility-mass spectrometry (IM-MS) studies, aiding in compound identification and structural characterization. The predicted CCS values are presented in the following table. uni.luuni.lu

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M-H]⁻ | 148.5 |

| [M+H]⁺ | 145.7 |

| [M+Na]⁺ | 157.4 |

| [M+K]⁺ | 146.6 |

| [M+NH₄]⁺ | 165.1 |

| [M+HCOO]⁻ | 163.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and substituted benzene (B151609) ring structure.

Based on the analysis of benzoic acid and its derivatives, the following key peaks can be anticipated:

O-H Stretch: A very broad absorption band is expected in the region of 3200-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. researchgate.netcore.ac.uk

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretching vibration of the carboxylic acid should appear around 1700 cm⁻¹. core.ac.uk The exact position can be influenced by dimerization and other structural factors.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are attributed to the stretching vibrations of the carbon-carbon bonds within the benzene ring. researchgate.net

C-O Stretch and O-H Bend: The region around 1300 cm⁻¹ is typically associated with coupled C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group. core.ac.uk

O-H Out-of-Plane Bend: A broad absorption band near 950 cm⁻¹ can be assigned to the out-of-plane bending of the hydroxyl group in the dimerized carboxylic acid. core.ac.uk

C-F Stretch: The difluoromethoxy group would likely produce strong C-F stretching bands, typically found in the 1100-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

While specific X-ray crystallography data for this compound was not found in the searched literature, the solid-state structures of benzoic acid and its derivatives have been extensively studied. researchgate.net These studies consistently reveal a common structural motif. In the crystalline state, benzoic acid molecules typically form centrosymmetric dimers. researchgate.net This dimerization occurs through a pair of strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netnih.gov

The dominant intermolecular interaction governing the crystal packing of benzoic acid derivatives is the formation of carboxylic acid inversion dimers. nih.govresearchgate.net This arrangement involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring system. researchgate.netnih.gov It is highly probable that this compound would adopt this dimeric structure in the solid state.

Reactivity and Chemical Transformations of 5 Bromo 2 Difluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

5-Bromo-2-(difluoromethoxy)benzoic acid can be readily converted to its corresponding esters through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) or ethanol (B145695) under reflux conditions yields the respective methyl or ethyl esters.

Another effective method for the synthesis of esters from this benzoic acid derivative is the use of a coupling agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This method is particularly useful for achieving high yields under relatively mild conditions. The resulting ester, for example, methyl 5-bromo-2-(difluoromethoxy)benzoate, is a key intermediate for further functionalization. guidechem.com

| Reactant | Reagents | Product | Yield (%) |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 5-bromo-2-(difluoromethoxy)benzoate | High |

| This compound | Dimethyl sulfate, K₂CO₃ | Methyl 5-bromo-2-(difluoromethoxy)benzoate | High |

This table presents typical esterification reactions and expected high yields based on standard laboratory procedures.

The carboxylic acid functionality of this compound can be transformed into a wide array of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for the formation of amide bonds, especially with less reactive amines. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used to optimize the yield of the desired 5-bromo-2-(difluoromethoxy)benzamide derivative. nih.gov

| Amine | Coupling Reagents | Product |

| Primary Amine (R-NH₂) | EDC, HOBt, DMAP | N-alkyl-5-bromo-2-(difluoromethoxy)benzamide |

| Secondary Amine (R₂NH) | HATU, DIPEA | N,N-dialkyl-5-bromo-2-(difluoromethoxy)benzamide |

| Aniline (B41778) | EDC, HOBt, DMAP | N-phenyl-5-bromo-2-(difluoromethoxy)benzamide |

This table illustrates common amidation reactions with various amines and the corresponding products.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-bromo-2-(difluoromethoxy)phenyl)methanol. Strong reducing agents are required for this transformation. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for this purpose. The reaction of 5-bromo-2-(trifluoromethoxy)benzoic acid, a closely related compound, with borane-THF in tetrahydrofuran (B95107) at elevated temperatures has been shown to produce the corresponding benzyl (B1604629) alcohol in good yield. chemicalbook.com A similar outcome is expected for the difluoromethoxy analog.

| Starting Material | Reducing Agent | Product | Yield (%) |

| 5-bromo-2-(trifluoromethoxy)benzoic acid | Borane-THF | (5-bromo-2-(trifluoromethoxy)phenyl)methanol | 69 chemicalbook.com |

This table shows the reduction of a similar benzoic acid derivative, which is indicative of the reactivity of this compound.

The removal of the carboxylic acid group, a process known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. However, recent advancements in catalysis have provided methods to achieve this. Copper-catalyzed decarboxylation has emerged as a viable strategy. nih.govorganic-chemistry.org These reactions often require high temperatures and the use of specific ligands to facilitate the extrusion of carbon dioxide. organic-chemistry.orglibretexts.org

Furthermore, radical-mediated decarboxylation offers an alternative pathway. rsc.org Peroxyl radicals, for instance, have been shown to induce the decarboxylation of benzoic acid. nih.gov Photocatalytic methods are also being explored for the decarboxylation of aryl carboxylic acids under milder conditions. nih.gov While specific studies on the decarboxylation of this compound are not widely reported, the presence of the ortho-difluoromethoxy group, an electron-donating group, may influence the reaction conditions required for successful decarboxylation compared to benzoic acids with electron-withdrawing substituents. nih.gov

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for the introduction of various functional groups through cross-coupling and substitution reactions.

The bromine atom in this compound can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. A notable example of this type of transformation is the Ullmann condensation. In a reaction involving the closely related 2,5-dibromobenzoic acid, a copper-catalyzed coupling with aniline was used to synthesize 5-bromo-2-(phenylamino)benzoic acid. nih.gov This suggests that this compound could undergo similar transformations with various nucleophiles, such as amines and phenols, in the presence of a suitable catalyst.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines. libretexts.orgwikipedia.orggoogle.com The ester derivative, methyl 5-bromo-2-(difluoromethoxy)benzoate, would be a suitable substrate for such a reaction, enabling the synthesis of a variety of N-aryl and N-alkyl aminobenzoate derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of these coupling reactions. libretexts.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

| Ullmann Condensation | Aniline | Copper catalyst | 5-amino-2-(difluoromethoxy)benzoic acid derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Palladium catalyst, Ligand, Base | 5-amino-2-(difluoromethoxy)benzoic acid ester derivative |

This table outlines potential nucleophilic aromatic substitution reactions and the expected products based on established methodologies.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the benzene (B151609) ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the aryl bromide moiety can readily participate in this reaction with various arylboronic acids to synthesize biaryl compounds. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific studies on this compound are not extensively detailed in the literature, conditions used for structurally similar bromoaryl compounds, including bromoaryl carboxylic acids, provide a clear precedent for its successful coupling.

Common catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed palladium complexes with bulky, electron-rich phosphine ligands. The choice of base is crucial and often includes carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) to facilitate the transmetalation step without promoting side reactions. The reaction is typically carried out in a mixture of an organic solvent and water.

Below is a table of representative Suzuki-Miyaura coupling reactions on analogous bromoaryl substrates, illustrating typical conditions and outcomes.

| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | researchgate.net |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | High | rug.nl |

| 6-Chloro-5H-benzo[a]phenothiazin-5-one (Aryl Chloride) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343) | 53% | wikipedia.org |

| tert-Butyl 2-(5-bromo-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate | 4-Aminophenyl boronic acid | Pd catalyst | Not specified | Not specified | Good | organic-chemistry.org |

The aryl bromide of this compound is also a suitable substrate for other important palladium-catalyzed reactions, such as the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the alkenylation of the aromatic ring. Typical conditions involve a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a suitable solvent. While the Heck reaction is a cornerstone of C-C bond formation, its application often requires optimization of catalysts and reaction conditions to achieve high yields and regioselectivity. libretexts.org

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is highly valuable for the synthesis of arylalkynes. The catalytic system typically consists of a palladium complex, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine or diisopropylethylamine), which also often serves as the solvent. nih.govberkeley.edu The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. For substrates like this compound, protection of the carboxylic acid group might be necessary depending on the specific reaction conditions, although couplings with ester-containing aryl halides are well-documented. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. The aryl bromide in this compound can be coupled with a wide variety of primary and secondary amines using this methodology.

The catalytic system is central to the success of the reaction and typically consists of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and tBuBrettPhos have been developed to facilitate the coupling of a broad range of substrates under mild conditions. The choice of base is also critical, with common options including sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃), selected based on the substrate's functional group tolerance. The reaction is generally performed in aprotic solvents like toluene or dioxane. Given the presence of the acidic carboxylic acid proton, a strong base like NaOt-Bu would likely deprotonate the acid, potentially complicating the reaction. Therefore, a weaker base or protection of the carboxylic acid group as an ester would be a more viable strategy.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The transformation of the aryl bromide in this compound into an organometallic reagent, such as a Grignard or organolithium species, presents significant challenges due to the presence of the acidic carboxylic acid proton.

Grignard reagents are typically formed by the reaction of an organohalide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). Organolithium reagents can be prepared either by direct reaction with lithium metal or, more commonly, through a metal-halogen exchange reaction using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures.

However, both Grignard and organolithium reagents are extremely strong bases. They will react preferentially with even weakly acidic protons in an acid-base reaction rather than acting as nucleophiles. The carboxylic acid group (pKa ≈ 4-5) is far more acidic than the protons of water or alcohols, which readily quench these organometallic reagents.

Consequently, any attempt to form a Grignard or organolithium reagent from this compound would result in the immediate deprotonation of the carboxylic acid to form a carboxylate salt. This acid-base reaction is much faster than the formation of the organometallic species at the C-Br bond.

To successfully generate the desired organometallic reagent, the carboxylic acid group must first be protected. A common strategy would be to convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester). The resulting bromoaryl ester, lacking an acidic proton, could then be converted into the corresponding Grignard or organolithium reagent, which could subsequently be used in reactions with various electrophiles.

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a key structural feature of the molecule, primarily valued for its high chemical stability and its ability to act as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group.

The OCF₂H group is generally considered to be highly stable and chemically robust under a wide range of reaction conditions, including both acidic and basic environments. This stability is attributed to the strong carbon-fluorine bonds. Compared to the trifluoromethoxy (-OCF₃) group, the difluoromethoxy group has similar stability but slightly lower lipophilicity. Its high stability makes it resistant to metabolic degradation, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups (-OCH₃). This metabolic robustness is a significant advantage in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.

Transformations of the Difluoromethoxy Group

The difluoromethoxy group (–OCF₂H) is a key structural motif in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.govnih.gov In the context of this compound, this group is generally considered to be chemically robust and resistant to transformation under many standard synthetic conditions. nih.gov This stability is a primary reason for its incorporation into complex molecules. bham.ac.uk

Research into the specific chemical transformations of the difluoromethoxy group on the this compound scaffold is not extensively documented in publicly available literature. However, the general reactivity of aryl difluoromethyl ethers provides insight into the expected behavior of this functional group. The high strength of the carbon-fluorine bond contributes significantly to the stability of the difluoromethoxy moiety. rsc.org

General Stability and Inertness:

Aryl difluoromethyl ethers are noted for their stability and are typically isolated by standard techniques like silica (B1680970) gel chromatography without degradation. nih.gov They are tolerant of a wide range of functional groups and reaction conditions used for modifying other parts of a molecule. nih.gov For instance, the synthesis of difluoromethyl ethers can be performed in the presence of esters, amides, ketones, nitriles, and aryl halides, indicating the resilience of the OCF₂H group to various reagents. nih.gov

Potential Transformations (Based on General Aryl Ether Chemistry):

While specific examples for this compound are scarce, potential transformations can be extrapolated from the broader chemistry of aryl ethers. It is crucial to note that the conditions required for the cleavage of the highly stable aryl-OCF₂H bond would likely be harsh and could affect other functional groups on the benzoic acid ring.

Applications in Medicinal Chemistry and Drug Discovery Research

The strategic placement of the bromo and difluoromethoxy groups on the benzoic acid scaffold of 5-Bromo-2-(difluoromethoxy)benzoic acid offers medicinal chemists a powerful tool for fine-tuning the pharmacological properties of new drug candidates.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. The compound this compound serves as an important scaffold in such studies. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding. Furthermore, its position on the aromatic ring can be systematically varied to probe the steric and electronic requirements of a biological target.

The difluoromethoxy group is of particular interest in medicinal chemistry. It is a lipophilic hydrogen bond acceptor and can significantly impact a molecule's metabolic stability and pharmacokinetic profile. By incorporating this group, researchers can modulate properties such as cell membrane permeability and resistance to metabolic degradation. The carboxylic acid function provides a key site for modification, allowing for the creation of a library of esters, amides, and other derivatives. The systematic modification of these three key features—the bromo substituent, the difluoromethoxy group, and the carboxylic acid—allows for a thorough exploration of the chemical space around a particular pharmacological target, guiding the design of more potent and selective drug candidates.

While specific, detailed SAR studies for this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry strongly suggest its utility in this area. For instance, in the development of inhibitors for various enzymes or receptors, the bromo and difluoromethoxy groups can be systematically replaced or repositioned to understand their contribution to binding affinity and functional activity.

Table 1: Hypothetical SAR Data for Derivatives of this compound

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement of Bromine with Chlorine | Explore the effect of halogen size and electronegativity on binding. | May lead to altered binding affinity or selectivity. |

| Shifting the Bromine position | Probe different regions of the target's binding pocket. | Could enhance or diminish activity depending on steric fit. |

| Replacement of Difluoromethoxy with Trifluoromethoxy | Increase lipophilicity and metabolic stability. | Potentially improved pharmacokinetic properties. |

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. While direct studies on the antifungal activity of this compound are limited, research on analogous compounds suggests its potential as a precursor for novel antifungal agents. The presence of halogen atoms, such as bromine, in a molecule is often associated with enhanced antimicrobial activity.

For example, various bromo-substituted benzoic acid derivatives have been investigated for their efficacy against a range of fungal pathogens. The mechanism of action is often attributed to the disruption of fungal cell membranes or the inhibition of essential enzymes. The difluoromethoxy group in this compound could further contribute to its potential as an antifungal precursor by enhancing its lipophilicity, thereby facilitating its passage through the fungal cell wall and membrane.

Researchers can utilize this compound as a starting material to synthesize a variety of esters and amides. These derivatives can then be screened for their activity against clinically relevant fungi, such as Candida albicans and Aspergillus fumigatus. Such studies would be crucial in determining the specific structural features required for potent antifungal activity and could lead to the development of new therapeutic options for fungal infections.

The chemical framework of this compound makes it a promising starting point for the synthesis of modulators of important biological targets, including the GluN2B receptor and Tumor Necrosis Factor (TNF).

GluN2B Receptor Modulators: The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a key target in the development of treatments for a variety of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. The development of selective GluN2B antagonists is a significant area of research. While direct evidence linking this compound to GluN2B modulation is not prominent, its structural motifs are relevant. The synthesis of complex molecules targeting the GluN2B receptor often involves building blocks with specific halogenation and alkoxy substitutions on an aromatic core to achieve the desired binding affinity and selectivity.

TNF Activity Modulators: Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, such as rheumatoid arthritis, Crohn's disease, and psoriasis. The development of small-molecule inhibitors of TNF-α activity is a major goal in drug discovery. Notably, patent literature has disclosed compounds that act as TNF receptor signaling modulators which contain a 2-(difluoromethoxy)benzyl moiety. This suggests that this compound can serve as a valuable precursor for the synthesis of such modulators. The benzoic acid can be converted to a benzyl (B1604629) group, which is then incorporated into a larger molecular scaffold designed to interact with the TNF trimer and modulate its signaling.

Table 2: Potential Applications of this compound as a Precursor

| Target | Therapeutic Area | Rationale for Use as Precursor |

|---|---|---|

| Fungal Enzymes/Membranes | Infectious Diseases | Halogen and difluoromethoxy groups may enhance antifungal activity. |

| GluN2B Receptor | Neurology, Psychiatry | Provides a substituted aromatic core for building selective antagonists. |

Role As a Building Block in Organic Synthesis and Materials Science Research

Synthesis of Complex Organic Molecules

The strategic placement of the bromo and carboxylic acid functionalities allows for sequential or orthogonal reactions to construct elaborate molecular architectures.

Heterocyclic Compound Synthesis

While specific examples detailing the use of 5-Bromo-2-(difluoromethoxy)benzoic acid in heterocyclic synthesis are not prominently documented, its structure is well-suited for such applications. Aryl bromides are standard precursors for a wide array of cross-coupling reactions that are fundamental to the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.

Key potential reactions include:

Buchwald-Hartwig Amination: The reaction of the aryl bromide with various amines, catalyzed by a palladium complex, would yield aminobenzoic acid derivatives. These products could then undergo intramolecular cyclization to form heterocycles like benzoxazinones or quinazolinones.

Suzuki and Stille Couplings: Coupling the bromine position with organoboron or organotin reagents can introduce complex side chains, which can then be chemically manipulated to form fused heterocyclic systems.

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers or amines, which are intermediates in the synthesis of complex heterocyclic drugs and natural products. nih.gov

The carboxylic acid group can participate directly in cyclization reactions, for instance, by reacting with ortho-substituted anilines to form quinolones or with hydrazines to generate pyridazinones.

Carbocyclic Scaffold Construction

The construction of complex carbocyclic (all-carbon ring) systems can be effectively achieved using this compound as a starting material. The bromine atom is the primary reactive site for building these scaffolds through established synthetic methods.

Potential synthetic routes include:

Suzuki Coupling: This palladium-catalyzed reaction between the aryl bromide and an organoboronic acid or ester is one ofthe most powerful methods for creating new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Heck Reaction: The reaction with alkenes can be used to append vinyl groups to the aromatic ring, which can then participate in further cycloaddition or ring-closing metathesis reactions to build new carbocyclic frameworks.

Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates for synthesizing more complex carbocyclic structures.

Applications in Advanced Materials Research

The unique combination of a carboxylic acid linker and a fluorinated aromatic core makes this compound a candidate for the development of novel materials. Fluorination of organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Polymer Synthesis

Although specific polymers derived from this monomer are not described in the literature, its structure lends itself to inclusion in various polymer backbones. It could potentially be converted into a monomer for step-growth polymerization. For example, conversion of the carboxylic acid to an acid chloride or ester would allow it to be used in the synthesis of polyesters or polyamides. The presence of the difluoromethoxy group could be used to fine-tune the resulting polymer's properties, such as its solubility, thermal stability, and dielectric constant.

Optoelectronic Materials (if applicable)

There is no specific evidence of this compound being used in optoelectronic materials. However, fluorinated aromatic compounds are of great interest in the field of organic electronics, including for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which can improve charge injection/extraction and device stability. This compound could serve as a building block for creating larger, conjugated systems with tailored electronic properties for such applications.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (if applicable)

Benzoic acids are among the most common organic "linker" molecules used to construct Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic linkers, while COFs are constructed entirely from light elements linked by covalent bonds.

The carboxylic acid group of this compound is capable of coordinating to metal centers to form MOFs. The presence of the difluoromethoxy group could be used to functionalize the pores of the resulting framework, potentially modifying its adsorptive properties or catalytic activity. The introduction of fluorine can increase the hydrophobicity of the framework, which could be advantageous for applications in gas separation or catalysis in non-aqueous media. While this specific linker does not appear in prominent MOF or COF databases, its potential for such applications is clear based on the principles of reticular chemistry.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of a molecule. These calculations would typically be performed using methods like Density Functional Theory (DFT).

Electronic Structure Analysis

A detailed analysis of the electronic structure of 5-Bromo-2-(difluoromethoxy)benzoic acid would involve the calculation of molecular orbitals, electron density distribution, and the molecular electrostatic potential (MEP). This analysis would help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interaction with other molecules. At present, specific studies detailing the electronic structure of this compound are not available.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Calculations of these parameters for this compound have not been reported in the available scientific literature.

Molecular Docking and Dynamics Simulations

When a compound is investigated for its potential in drug design, molecular docking and dynamics simulations are employed to predict its binding affinity and interaction with biological targets, such as proteins or enzymes. These simulations provide insights into the binding mode and stability of the ligand-protein complex. There are currently no published molecular docking or dynamics simulation studies specifically involving this compound.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a compound in various chemical reactions. Reactivity descriptors derived from conceptual DFT, such as global and local softness, hardness, and the Fukui function, help in understanding where a molecule is most likely to react. No such predictive studies on the reactivity and selectivity of this compound have been found.

Conformation Analysis and Intramolecular Interactions

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. This analysis also elucidates intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's shape and properties. A comprehensive conformational analysis of this compound has not been documented.

Thermodynamic and Kinetic Studies

Theoretical thermodynamic and kinetic studies can predict the stability and reaction rates of a compound under different conditions. Parameters such as enthalpy of formation, Gibbs free energy, and activation energies for potential reactions are calculated. There is no available data from theoretical thermodynamic or kinetic studies specifically for this compound.

Patent Landscape and Commercial Availability for Research and Development

Overview of Patented Synthetic Routes and Applications

As of late 2025, a review of publicly accessible patent databases indicates a lack of patents that explicitly claim the synthesis or direct application of 5-Bromo-2-(difluoromethoxy)benzoic acid. While numerous patents exist for structurally similar bromo-fluoro-substituted benzoic acid derivatives, which serve as crucial intermediates in the synthesis of therapeutic agents, specific intellectual property protection for this exact molecule is not prominently documented.

Patents for related compounds, such as other halogenated benzoic acids, frequently describe their use as intermediates for drugs targeting a range of conditions, including metabolic diseases and cancer. google.comguidechem.com For instance, various substituted benzoic acids are key building blocks for mTOR inhibitors, a class of drugs used in oncology. guidechem.com However, without explicit mention in patent literature, the specific routes and applications patented for this compound remain unconfirmed. Researchers and chemical manufacturers often develop and supply novel building blocks like this one to support new drug discovery programs before they appear in issued patents.

Commercial Suppliers for Research-Scale and Bulk Production

This compound (CAS No. 438221-79-5) is commercially available from a number of specialized chemical suppliers that cater to the pharmaceutical and fine chemical industries. These companies provide the compound in quantities ranging from milligrams for initial research to kilograms for bulk production, facilitating its use from laboratory-scale synthesis to larger development projects. The availability from multiple sources underscores its utility as a building block in drug discovery and development. guidechem.comnih.gov

Key commercial suppliers are listed in the table below.

| Supplier Name | Specialization | Available Scale |

| Atomax Chemicals Co.,Ltd. | Chiral chemicals, amino acids, natural extracts, and pharmaceutical raw materials. nih.gov | Research and Bulk nih.gov |

| Changzhou Ansciep Chemical Co.,Ltd. | Heterocyclic benzene (B151609) rings and specialty fine chemicals. nih.gov | Research and Bulk guidechem.com |

| Fluorochem Ltd. | Fine chemicals, intermediates, and reagents for research and development. nih.gov | Research and Bulk nih.gov |

This table is based on publicly available supplier data and is not exhaustive.

Research and Development Trends

The primary research and development trend for this compound is its application as a specialized building block in medicinal chemistry for the discovery of novel therapeutic agents. This trend is driven by the unique combination of its structural features, which are highly valued in modern drug design.

Key Structural Features Driving Research:

Difluoromethoxy Group (-OCHF₂): The incorporation of fluorine is a major trend in drug development. acs.org The difluoromethoxy group, in particular, is used as a bioisostere for less stable or less potent functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH). It can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and it can favorably modulate lipophilicity and pKa, which in turn improves properties like cell membrane permeability and target binding affinity. acs.orgmdpi.com Research into other difluoromethoxy-containing benzoic acids has shown their potential in developing treatments for conditions like cystic fibrosis and pulmonary fibrosis. mdpi.comeurekaselect.com

Bromo Group (-Br): The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). These reactions are fundamental in medicinal chemistry for constructing complex molecules by linking different molecular fragments, allowing for the rapid generation of diverse compound libraries for screening against biological targets.

Benzoic Acid Moiety: The carboxylic acid group is a common feature in many established drugs and provides a straightforward point for derivatization into amides, esters, and other functional groups to explore structure-activity relationships (SAR).

The commercial availability of this compound indicates that its primary role is to support the R&D pipeline in the pharmaceutical and biotechnology sectors. The trend is not to use this compound as a final drug product, but rather as a high-value intermediate to synthesize new chemical entities with improved pharmacokinetic and pharmacodynamic profiles for a wide range of potential therapeutic applications.

Future Directions and Research Perspectives

Exploration of New Synthetic Methodologies

Future research will likely focus on developing more efficient, scalable, and cost-effective synthetic routes to 5-Bromo-2-(difluoromethoxy)benzoic acid. Current synthetic approaches for similar fluorinated molecules can be complex and may suffer from low yields. Key areas for exploration could include:

Late-Stage Difluoromethoxylation: Investigating novel reagents and catalytic systems for the direct introduction of the -OCF₂H group onto a pre-functionalized 5-bromobenzoic acid derivative. This would offer a more convergent and flexible synthetic strategy.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability of the synthesis.

Catalytic Bromination: Developing more selective and environmentally friendly bromination methods to avoid the formation of isomeric byproducts and reduce waste.

Expanded Applications in Drug Discovery and Agrochemicals

The difluoromethoxy group is a recognized bioisostere for other functional groups and is known to enhance metabolic stability and cell permeability. The bromine atom provides a handle for further chemical modification via cross-coupling reactions. These features make this compound a valuable building block for:

Drug Discovery: The scaffold could be elaborated to synthesize novel candidates for a range of therapeutic targets. The properties imparted by the difluoromethoxy group are desirable in medicinal chemistry for improving the pharmacokinetic profile of potential drugs.

Agrochemicals: Similar to its application in pharmaceuticals, this compound could serve as a precursor for new herbicides, fungicides, or insecticides. The unique substitution pattern may lead to novel modes of action or improved efficacy against resistant pests.

| Potential Application Area | Key Structural Contribution | Research Goal |

| Drug Discovery | Difluoromethoxy group | Enhance metabolic stability, improve lipophilicity and cell membrane permeability. |

| Bromine atom | Serve as a synthetic handle for creating diverse libraries of compounds via cross-coupling. | |

| Agrochemicals | Unique substitution pattern | Develop new active ingredients with potentially novel modes of action. |

Development of Novel Materials

The aromatic and functionalized nature of this compound makes it a potential monomer or intermediate for the synthesis of advanced materials. Future research could explore its use in:

Specialty Polymers: Incorporation into polymer backbones could yield materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of fluorine and bromine.

Liquid Crystals: The rigid core and polar functional groups suggest that derivatives of this compound could exhibit liquid crystalline behavior, with potential applications in display technologies.

Advanced Mechanistic Studies

To fully exploit the potential of this compound, a deeper understanding of its chemical reactivity and the influence of its substituents is required. Future studies may involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict reaction outcomes, understand electronic effects, and guide the design of new synthetic transformations.

Kinetic Studies: Performing detailed kinetic analysis of reactions involving this compound to elucidate reaction mechanisms and optimize conditions for desired transformations.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to study the interactions of the molecule with biological targets or its behavior in material composites.

Sustainable Synthesis and Green Chemistry Initiatives

Aligning with modern chemical principles, future research should prioritize the development of sustainable and environmentally benign processes related to this compound. This includes:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Development: Focusing on the use of non-toxic, earth-abundant metal catalysts or organocatalysts to replace hazardous reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Green chemistry principles emphasize reducing the environmental impact of chemical processes. rsc.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(difluoromethoxy)benzoic acid with high purity?

- Methodology : A common approach involves bromination of a precursor (e.g., 2-(difluoromethoxy)benzoic acid) using brominating agents like Br₂ or N-bromosuccinimide (NBS) in acidic conditions. Evidence from analogous compounds suggests sulfuric acid as a solvent enhances regioselectivity and yield (93–99% purity reported for similar brominated benzoic acids) . Halogenation and subsequent purification via recrystallization or column chromatography are critical steps. For difluoromethoxy group introduction, nucleophilic substitution of a hydroxy or nitro precursor with difluoromethylating reagents (e.g., ClCF₂H) may be employed .

Q. How should this compound be stored to maintain stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Avoid prolonged exposure to air or moisture, as hygroscopicity and oxidation can alter purity. Analytical studies on similar brominated benzoic acids recommend inert atmospheres (e.g., argon) for long-term storage .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- NMR : ¹H/¹³C NMR and 2D COSY/HSQC confirm substituent positions and electronic environments. The difluoromethoxy group (OCHF₂) shows distinct splitting patterns in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation pathways, critical for detecting impurities .

- X-ray Crystallography : Used to resolve stereoelectronic effects of bromo and difluoromethoxy groups on molecular packing, as demonstrated in ligand-protein co-crystallization studies .

Q. How does the difluoromethoxy group influence cross-coupling reactivity compared to other substituents?

- Mechanistic Insight : The electron-withdrawing nature of OCHF₂ decreases electron density at the aromatic ring, enhancing oxidative addition in Suzuki-Miyaura couplings. Comparative studies with methoxy or chloro analogs show faster reaction rates but require Pd catalysts with strong electron-donating ligands (e.g., SPhos) to stabilize intermediates . Kinetic data (e.g., Hammett σ values) for substituent effects should be referenced to optimize conditions .

Q. How can contradictory biological activity data for derivatives of this compound be reconciled?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Br with I or modifying OCHF₂) and assay against target enzymes (e.g., kinases or proteases). For example, 5-Bromo-2-(phenylamino)benzoic acid derivatives showed varied binding affinities due to steric hindrance from the difluoromethoxy group .

- Assay Conditions : Standardize protocols (e.g., pH, solvent, and temperature) to minimize variability. Contradictions in antimicrobial activity (e.g., against E. coli) may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Directing Groups : Use protecting groups (e.g., acetyl) on the carboxylic acid to direct electrophiles to the para position relative to bromine.

- Metal Catalysis : Pd-mediated C–H activation enables selective functionalization at meta positions, as shown in trifluoromethylation studies of similar scaffolds .

Data Contradiction Analysis

Q. Why do reported yields for bromination vary across studies?

- Critical Variables :

- Reagent Stoichiometry : Excess Br₂ (1.5–2.0 eq.) improves conversion but risks di-substitution.

- Acid Strength : Sulfuric acid (vs. acetic acid) enhances protonation of the aromatic ring, favoring mono-bromination .

- Temperature : Lower temperatures (0–5°C) reduce side reactions, as seen in high-purity syntheses (93–99%) versus room-temperature methods (70–85%) .

Applications in Academic Research

Q. How is this compound utilized in protein-ligand interaction studies?

- Methodology : Derivatives like 5-bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB: 2CN) are co-crystallized with target proteins to map binding pockets. The bromine atom aids in phasing X-ray diffraction data via anomalous scattering .

Q. What role does it play in medicinal chemistry scaffold design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.